molecular formula C22H25NO3 B581004 (1R,2S)-trans-2-(Fmoc-aminomethyl)cyclohexanol CAS No. 1228077-92-6

(1R,2S)-trans-2-(Fmoc-aminomethyl)cyclohexanol

Katalognummer: B581004
CAS-Nummer: 1228077-92-6
Molekulargewicht: 351.446
InChI-Schlüssel: DLDUSAROVXDNNQ-YCRPNKLZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-trans-2-(Fmoc-aminomethyl)cyclohexanol is a chemical compound with the molecular formula C22H25NO3 and a molecular weight of 351.45 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-trans-2-(Fmoc-aminomethyl)cyclohexanol typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with (1S,2R)-2-hydroxycyclohexylmethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-trans-2-(Fmoc-aminomethyl)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an organic solvent.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-trans-2-(Fmoc-aminomethyl)cyclohexanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2S)-trans-2-(Fmoc-aminomethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group acts as a bulky protecting group, preventing unwanted side reactions during chemical synthesis. The carbamate moiety can be hydrolyzed under acidic or basic conditions, releasing the active amine or alcohol .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2S)-trans-2-(Fmoc-aminomethyl)cyclohexanol is unique due to its specific combination of a fluorenylmethyl protecting group and a hydroxycyclohexyl moiety. This combination provides both steric hindrance and functional versatility, making it a valuable tool in synthetic chemistry and biochemical research.

Eigenschaften

CAS-Nummer

1228077-92-6

Molekularformel

C22H25NO3

Molekulargewicht

351.446

IUPAC-Name

9H-fluoren-9-ylmethyl N-[[(1S,2R)-2-hydroxycyclohexyl]methyl]carbamate

InChI

InChI=1S/C22H25NO3/c24-21-12-6-1-7-15(21)13-23-22(25)26-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21,24H,1,6-7,12-14H2,(H,23,25)/t15-,21+/m0/s1

InChI-Schlüssel

DLDUSAROVXDNNQ-YCRPNKLZSA-N

SMILES

C1CCC(C(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Synonyme

(1R,2S)-trans-2-(FMoc-aMinoMethyl)cyclohexanol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.